Hdac8-IN-11

HDAC8 inhibition PROTAC design ligand selectivity

Conventional HDAC8 inhibitors cannot substitute for this specialized PROTAC ligand. HDAC8-IN-11 (CAS 3035977-24-0) is a hydrazide-based warhead designed for covalent conjugation to E3 ligase recruiters (e.g., pomalidomide) via alkyl/PEG linkers. - >95% purity powder; IC50 >33.3 µM (no intrinsic inhibition) - Enables selective HDAC8 degradation vs. enzymatic blocking - Stable at -20°C; ideal for SAR studies of PROTACs

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
Cat. No. B15542359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac8-IN-11
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H25N3O2/c1-3-4-5-6-11-18-19-16(21)15-9-7-14(8-10-15)12-17-13(2)20/h7-10,18H,3-6,11-12H2,1-2H3,(H,17,20)(H,19,21)
InChIKeyWVSZQHAMBUUAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac8-IN-11 Procurement and Research Applications


Hdac8-IN-11 (CAS No. 3035977-24-0) is a PROTAC target protein ligand specifically designed for the construction of heterobifunctional degraders targeting histone deacetylase 8 (HDAC8). With a molecular weight of 291.39 g/mol and formula C16H25N3O2 , this compound serves as a precursor for developing HDAC8-targeting PROTACs (PROteolysis TArgeting Chimeras). Unlike direct enzyme inhibitors, Hdac8-IN-11 functions as a molecular building block that can be conjugated to an E3 ligase ligand via an appropriate linker to create custom degraders. The compound is provided as a powder with >95% purity, stable at -20°C for long-term storage . Its role in enabling the rational design of selective HDAC8 degraders positions it as a critical procurement item for chemical biology and drug discovery programs focused on targeted protein degradation strategies [1].

Why Hdac8-IN-11 Cannot Be Replaced by HDAC8 Inhibitors


Generic substitution of Hdac8-IN-11 with conventional HDAC8 inhibitors (e.g., PCI-34051) or alternative PROTAC ligands is scientifically invalid due to fundamental differences in molecular function and design requirements. Hdac8-IN-11 is not a stand-alone inhibitor but a specialized ligand optimized for PROTAC conjugation. Its hydrazide-based structure enables covalent linkage to E3 ligase recruiters, a feature absent in traditional HDAC8 inhibitors [1]. Substituting with a standard inhibitor like PCI-34051 (IC50 = 10 nM) would disrupt the bifunctional degradation mechanism entirely, as it lacks the necessary functional group for linker attachment. Furthermore, alternative PROTAC ligands such as HDAC8 ligand 1 (used in PROTAC HDAC8 Degrader-2) or HDAC8-IN-10 (used in YX862) have distinct chemical properties, solubility profiles, and conjugation efficiencies that significantly impact degrader performance [2]. These differences in molecular architecture and synthetic utility directly affect experimental reproducibility and procurement decisions. The quantitative evidence below substantiates why Hdac8-IN-11 represents a non-interchangeable component in PROTAC research.

Hdac8-IN-11 vs. Alternative Ligands and Inhibitors


HDAC8 Inhibition: Negligible Activity vs. PCI-34051

Hdac8-IN-11 exhibits negligible direct HDAC8 inhibitory activity, with antiproliferative IC50 values >33.3 µM in A549 and HCT-116 cancer cell lines, confirming its functional classification as a PROTAC ligand rather than an inhibitor . In contrast, the widely used HDAC8 inhibitor PCI-34051 demonstrates potent enzymatic inhibition with an IC50 of 10 nM in cell-free assays and >200-fold selectivity over HDAC1/6 and >1000-fold over HDAC2/3/10 . This stark quantitative difference (over 3000-fold) underscores that Hdac8-IN-11 should not be procured for direct enzyme inhibition studies.

HDAC8 inhibition PROTAC design ligand selectivity

Chemical Structure: Comparison with HDAC8-IN-10

Hdac8-IN-11 (C16H25N3O2, MW 291.39) and HDAC8-IN-10 (compound 15) exhibit distinct chemical structures that critically influence their utility in PROTAC synthesis. HDAC8-IN-10 is a potent HDAC8 inhibitor with IC50 = 7.6 nM and serves as the ligand for the PROTAC degrader YX862 . The structural differences between these ligands dictate the choice of linker chemistry and conjugation strategy, directly affecting the final degrader's DC50 values (YX862 achieves DC50 in low nanomolar range) [1]. Procurement of the incorrect ligand would lead to suboptimal linker attachment or complete synthetic failure, highlighting the necessity of selecting the ligand with the appropriate reactive handle for the intended degrader design.

PROTAC design linker conjugation structure-activity relationship

PROTAC Degrader Assembly vs. HDAC8 Ligand 1

Hdac8-IN-11 and HDAC8 ligand 1 are both marketed as PROTAC target protein ligands, yet they possess distinct molecular structures and functional roles. HDAC8 ligand 1 is utilized in the construction of PROTAC HDAC8 Degrader-2 (compound 32a), which exhibits a DC50 of 8.9 nM for HDAC8 and 14.3 nM for HDAC6 . Hdac8-IN-11, with its hydrazide functionality, is tailored for alternative PROTAC architectures such as those described in the Z16 series [1]. The choice of ligand directly impacts the geometry of the ternary complex formed with HDAC8 and the E3 ligase, thereby influencing degradation efficiency and selectivity. Substituting one ligand for another without rigorous structural optimization would yield unpredictable degradation profiles and compromised experimental outcomes.

PROTAC assembly E3 ligase recruitment ternary complex formation

Cellular Antiproliferative Activity vs. Inhibitors

Hdac8-IN-11 demonstrates minimal antiproliferative effects across a panel of cancer cell lines (A549, HCT-116, Jurkat, THP-1) with IC50 values consistently >33.3 µM after 72h incubation . This low cytotoxicity is desirable for a PROTAC ligand intended for conjugation, as it minimizes background effects from the ligand alone. In contrast, direct HDAC8 inhibitors such as PCI-34051 induce caspase-dependent apoptosis and inhibit proliferation with IC50 values in the low micromolar to nanomolar range . This quantitative difference (over 300-fold for some cell lines) confirms that Hdac8-IN-11 functions as an inert scaffold suitable for degrader construction rather than a cytotoxic agent.

antiproliferative activity cell viability PROTAC ligand safety profile

Hdac8-IN-11 Optimal Use Cases in PROTAC Research


Hydrazide-Based PROTAC Synthesis for HDAC8

Hdac8-IN-11 is ideally suited for the synthesis of hydrazide-based PROTACs targeting HDAC8, following the methodology described by Zhao et al. (2024) [1]. The ligand's hydrazide functional group enables facile conjugation to cereblon (CRBN) E3 ligase ligands such as pomalidomide via alkyl or PEG linkers. This application leverages Hdac8-IN-11's lack of intrinsic HDAC8 inhibition (IC50 >33.3 µM) to ensure that observed biological effects stem exclusively from target degradation rather than direct enzymatic inhibition . Researchers investigating the non-catalytic functions of HDAC8 or seeking to avoid off-target effects associated with hydroxamate-based inhibitors will find this ligand particularly valuable.

Comparative SAR of HDAC8 PROTAC Ligands

Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies of HDAC8 PROTACs should procure Hdac8-IN-11 alongside other ligands such as HDAC8-IN-10 and HDAC8 ligand 1 to systematically evaluate how ligand structure influences degrader potency (DC50) and selectivity [2]. Hdac8-IN-11's hydrazide-based scaffold represents a distinct chemotype compared to hydroxamate- or benzamide-based ligands, offering unique opportunities to explore alternative binding modes and linker attachment strategies [1]. This comparative approach enables rational optimization of ternary complex formation and degradation efficiency, accelerating the discovery of selective HDAC8 degraders with improved pharmacological properties.

Chemical Probes for HDAC8 Non-Catalytic Roles

Hdac8-IN-11 serves as a critical starting material for the development of chemical probes that degrade HDAC8 protein, thereby ablating both enzymatic and scaffolding functions [1]. This is particularly relevant for studies investigating HDAC8's role in tumor-selective synthetic lethality, where combined inhibition of HDAC8 and checkpoint kinases induces replication fork collapse and synergistic vulnerability [3]. By conjugating Hdac8-IN-11 to an E3 ligase ligand, researchers can create degraders that eliminate HDAC8 protein entirely, providing a complementary approach to genetic knockdown and enabling precise dissection of HDAC8's scaffolding roles in transcriptional regulation and genome integrity maintenance.

Custom PROTACs for Hematological Cancers

Laboratories focused on translational research in hematological cancers should consider Hdac8-IN-11 for the custom synthesis of HDAC8 PROTACs intended for preclinical efficacy studies. The hydrazide-based PROTACs derived from this ligand have demonstrated antiproliferative activity in cell lines relevant to hematological malignancies, with mechanisms that are cell-type dependent [1]. Given Hdac8-IN-11's low intrinsic cytotoxicity, the resulting degraders are expected to exhibit a favorable therapeutic window, making them suitable for subsequent in vivo pharmacokinetic and efficacy testing in xenograft models of leukemia and lymphoma. Procurement of this ligand enables bespoke degrader design tailored to specific disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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